N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline” is represented by the formula C18H22ClNO . The molecular weight is 303.83 .Physical And Chemical Properties Analysis
The molecular weight of “N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline” is 303.83 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Adhesive Bonding in Dentistry
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline has been studied for its potential application in adhesive bonding, particularly in dental procedures. Bowen et al. (1996) synthesized a surface-active comonomer, N35A, by a reaction involving 3,5-dimethylaniline, which demonstrated promising color stability and adhesion-promoting capabilities, comparable to widely used commercial bonding formulations in dentistry (Bowen et al., 1996).
Synthesis of Organic Compounds
The compound has been used as a starting material or intermediate in the synthesis of various organic compounds. Vaid et al. (2014) developed a high-yielding synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate from 2,4-dimethylaniline, demonstrating its utility in organic synthesis (Vaid et al., 2014).
Potential Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, related to N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline, have been characterized as potential pesticides. Olszewska et al. (2011) conducted X-ray powder diffraction studies on these compounds, indicating their potential application in pest control (Olszewska et al., 2011).
Biotransformation Studies
The biotransformation of related compounds, such as 1-(4-chlorophenyl)-3,3-dimethyltriazene, has been studied to understand their metabolic pathways. Kolar and Schlesiger (1975) identified modified anilines, including 4-chloro-3-hydroxyaniline and 3-chloro-4-hydroxyaniline, suggesting potential applications in understanding carcinogenic pathways (Kolar & Schlesiger, 1975).
properties
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-12-5-6-16(9-13(12)2)20-7-8-21-17-10-14(3)18(19)15(4)11-17/h5-6,9-11,20H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANOEANPOKFNBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCOC2=CC(=C(C(=C2)C)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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